molecular formula C13H12ClN5O B1616182 2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride CAS No. 68911-97-7

2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride

Cat. No.: B1616182
CAS No.: 68911-97-7
M. Wt: 289.72 g/mol
InChI Key: LECKUFANVKKWTM-UHFFFAOYSA-N
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Description

2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride is a useful research compound. Its molecular formula is C13H12ClN5O and its molecular weight is 289.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-(4-amino-2-imino-1,3,5-triazin-1-yl)naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O.ClH/c14-12-16-7-18(13(15)17-12)11-3-1-2-8-4-5-9(19)6-10(8)11;/h1-7,19H,(H3,14,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECKUFANVKKWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)N3C=NC(=NC3=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071831
Record name 2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0071831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68911-97-7
Record name 2-Naphthalenol, 8-(2-amino-4-imino-1,3,5-triazin-1(4H)-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68911-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenol, 8-(2-amino-4-imino-1,3,5-triazin-1(4H)-yl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068911977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 8-(2-amino-4-imino-1,3,5-triazin-1(4H)-yl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0071831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride
Reactant of Route 2
2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride
Reactant of Route 3
2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride
Reactant of Route 4
2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride
Reactant of Route 5
Reactant of Route 5
2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride
Reactant of Route 6
2-Naphthalenol, 8-(4-amino-2-imino-1,3,5-triazin-1(2H)-yl)-, monohydrochloride

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